Éther monométhylique d'alternariol

Vue d'ensemble

Description

Alternariol monomethyl ether is a secondary metabolite produced by fungi of the genus Alternaria It is commonly found as a contaminant in food products such as fruits, vegetables, cereals, and grains

Applications De Recherche Scientifique

Alternariol monomethyl ether has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of mycotoxins and their interactions with other chemicals.

Biology: Research has shown that alternariol monomethyl ether exhibits cytotoxic effects on various cell lines, making it a valuable tool for studying cell viability and toxicity

Mécanisme D'action

Target of Action

Alternariol monomethyl ether (AME) is a derivative of alternariol (AOH), a toxic metabolite produced by Alternaria fungi . AME has been shown to have significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the notorious aquaculture pathogen Vibrio anguillarum . The primary targets of AME are these pathogenic bacteria, which it inhibits by disordering cell division and other key physiological and biochemical processes .

Mode of Action

AME interacts with its targets primarily by disordering cell division . It has been demonstrated that AOH, from which AME is derived, can effectively inhibit the unwinding activity of MRSA topoisomerases . These enzymes are closely related to cell division and are potential action targets of AOH . It is likely that AME has a similar mode of action.

Biochemical Pathways

AME affects several biochemical pathways. Scientific reports indicate that alternariol and/or its derivatives exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms . In the context of antibacterial activity, AME primarily inhibits pathogenic bacteria by disordering cell division and some other key physiological and biochemical processes .

Pharmacokinetics

anguillarum . This suggests that these compounds may have favorable ADME properties that allow them to selectively target pathogenic bacteria without causing significant toxicity to normal cells.

Result of Action

The result of AME’s action is the inhibition of pathogenic bacteria such as MRSA or V. anguillarum . This is achieved by disordering cell division and affecting other key physiological and biochemical processes . In addition, AME has been shown to attenuate food allergy symptoms in mice and reduce histamine release in serum .

Action Environment

The action of AME can be influenced by environmental factors. For instance, light has been shown to almost completely inhibit the production of alternariol and its derivatives in fungal cultures . .

Analyse Biochimique

Biochemical Properties

AME interacts with several biomolecules, contributing to its biochemical role. It has been found to inhibit cholinesterase . In a study, AME showed cytotoxic properties towards human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2), indicating its interaction with cellular proteins

Cellular Effects

AME has significant effects on various types of cells and cellular processes. It has been shown to cause a dose-dependent loss of cell viability in both Caco-2 and HepG2 cell lines This suggests that AME influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of AME’s action involves its interactions at the molecular level. It has been found to inhibit topoisomerase IIα activity , which could lead to changes in gene expression. Additionally, AME has been shown to have DNA strand-breaking activity , which could contribute to its genotoxic effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AME have been observed to change over time. For instance, cytotoxic properties were assessed after mycotoxin exposure for 24–48 hours, showing a dose-dependent loss of cell viability . Information on AME’s stability, degradation, and long-term effects on cellular function is still being explored.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alternariol monomethyl ether is typically produced by the fungi Alternaria alternata, Alternaria arborescens, Alternaria infectoria, and Alternaria tenuissima . The production involves the cultivation of these fungi under specific conditions that promote the synthesis of secondary metabolites.

Industrial Production Methods

Industrial production of alternariol monomethyl ether involves large-scale fermentation processes using the aforementioned fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as liquid chromatography and mass spectrometry are commonly used for the purification and identification of alternariol monomethyl ether .

Analyse Des Réactions Chimiques

Types of Reactions

Alternariol monomethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving alternariol monomethyl ether include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of alternariol monomethyl ether depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Alternariol monomethyl ether is similar to other mycotoxins produced by the genus Alternaria, such as alternariol and tenuazonic acid. it has unique properties that distinguish it from these compounds:

Alternariol: While both compounds exhibit cytotoxic effects, alternariol monomethyl ether has a higher potency in inducing cell death.

Tenuazonic Acid: Unlike alternariol monomethyl ether, tenuazonic acid primarily exhibits antifungal properties.

Similar compounds include:

- Alternariol

- Tenuazonic acid

- Alternariol 4-methyl-10-acetyl ether

- Alternariol 3,9-dimethyl ether

Activité Biologique

Introduction

Alternariol monomethyl ether (AME) is a mycotoxin derived from the Alternaria species, particularly Alternaria alternata. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and genotoxic effects. The following sections provide a comprehensive overview of the biological activity of AME, supported by data tables and relevant research findings.

Antimicrobial Activity

AME exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its efficacy in inhibiting both bacterial and fungal growth.

Antibacterial Activity

AME has shown strong antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The minimum inhibitory concentration (MIC) values for AME against these bacteria were notably lower than those for conventional antibiotics.

| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| MRSA | 25-75 | 16.00-38.27 |

| Vibrio anguillarum | 50-100 | Not specified |

AME's mechanism of action involves disrupting cell division and other physiological processes in bacteria, as evidenced by studies indicating that it interferes with the activity of bacterial topoisomerases .

Antifungal Activity

AME also demonstrates antifungal properties, particularly against Magnaporthe oryzae, a significant pathogen in rice cultivation. The IC50 value for AME against spore germination of this fungus was found to be 87.18 μg/mL .

Induction of Apoptosis

In vitro studies using porcine intestinal epithelial cells (IPEC-1) revealed that AME induces apoptosis through caspase activation. The IC50 value for cell viability was reported as 10.5 μM, indicating a dose-dependent effect on cell death .

Oxidative Stress Response

AME exposure leads to oxidative damage in cells, characterized by decreased enzymatic activity of antioxidants such as catalase and superoxide dismutase. This oxidative stress is linked to alterations in the Akt/Nrf2/HO-1 signaling pathway, suggesting a complex interaction between AME and cellular stress responses .

Genotoxicity and Carcinogenic Potential

Research indicates that AME possesses mutagenic properties. It has been shown to cause DNA strand breaks and micronuclei formation in cultured mammalian cells, raising concerns about its potential carcinogenicity . The toxicological mechanisms involve inhibition of DNA topoisomerase II-alpha, leading to DNA helix deformation .

Summary of Genotoxic Effects

| Effect | Observation |

|---|---|

| DNA Strand Breaks | Yes |

| Micronuclei Formation | Yes |

| Mutagenicity | Confirmed |

Case Studies and Environmental Impact

A study analyzing wheat samples from various regions found that AME was present in significant concentrations, highlighting its prevalence in agricultural products. In total, 64 out of 83 grain samples tested positive for AME, with concentrations reaching up to 12 ng/g in breakfast cereals . This contamination underscores the need for monitoring mycotoxins in food supplies.

Propriétés

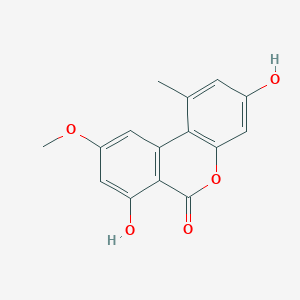

IUPAC Name |

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDQFNUYFTXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178004 | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23452-05-3, 26894-49-5 | |

| Record name | Djalonensone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23452-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.